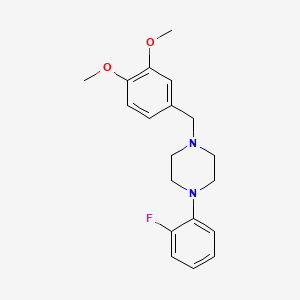![molecular formula C16H23NO2 B5741947 1-[(2-tert-butylphenoxy)acetyl]pyrrolidine](/img/structure/B5741947.png)
1-[(2-tert-butylphenoxy)acetyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-tert-butylphenoxy)acetyl]pyrrolidine, also known as TBPAP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas.
科学研究应用
1-[(2-tert-butylphenoxy)acetyl]pyrrolidine has been studied for its potential applications in various areas of scientific research. One of the main areas of research is in the field of neuroscience, where this compound has been shown to enhance memory and cognitive function in animal models. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and other cognitive disorders.
作用机制
1-[(2-tert-butylphenoxy)acetyl]pyrrolidine works by increasing the levels of acetylcholine in the brain, which is a neurotransmitter that plays a key role in memory and cognitive function. This compound inhibits the enzyme acetylcholinesterase, which breaks down acetylcholine, leading to an increase in its levels in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to increasing acetylcholine levels, this compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons. This compound has also been shown to have antioxidant properties, which may help to protect neurons from damage.
实验室实验的优点和局限性
One of the main advantages of using 1-[(2-tert-butylphenoxy)acetyl]pyrrolidine in lab experiments is its ability to enhance memory and cognitive function in animal models. This can be useful in studying the mechanisms of memory and cognitive function, as well as in developing new treatments for cognitive disorders. However, one limitation of using this compound is that it has not yet been studied extensively in humans, and its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for research on 1-[(2-tert-butylphenoxy)acetyl]pyrrolidine. One area of research is in developing new treatments for cognitive disorders, such as Alzheimer's disease. Another area of research is in studying the mechanisms of memory and cognitive function, in order to better understand how this compound works and how it can be used to enhance cognitive function. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, in order to determine its potential as a therapeutic agent.
合成方法
The synthesis of 1-[(2-tert-butylphenoxy)acetyl]pyrrolidine involves the reaction of 2-tert-butylphenol with acetyl chloride to form 2-tert-butylphenyl acetate. This intermediate is then reacted with pyrrolidine to produce this compound. The synthesis method has been optimized to produce high yields of this compound.
属性
IUPAC Name |
2-(2-tert-butylphenoxy)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-16(2,3)13-8-4-5-9-14(13)19-12-15(18)17-10-6-7-11-17/h4-5,8-9H,6-7,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYMBKNSTCYWJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(4-methoxy-1-naphthyl)methyl]piperidine](/img/structure/B5741869.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5741874.png)
![1-(4-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5741882.png)




![1-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperidine](/img/structure/B5741913.png)


![2-[(4-methoxybenzyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5741948.png)

![2-[(2,2-dimethylpropanoyl)amino]-5-iodobenzoic acid](/img/structure/B5741963.png)

